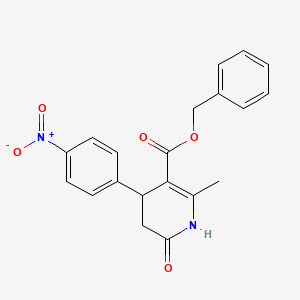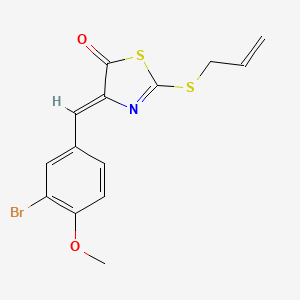![molecular formula C16H22N2O4S B5106665 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5106665.png)
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as CBM-4, is a compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of piperazine sulfonamide compounds and has been found to have a wide range of biochemical and physiological effects. CBM-4 has been synthesized using various methods, and its mechanism of action has been investigated to understand its therapeutic potential.
作用机制
The mechanism of action of 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been investigated to understand its therapeutic potential. This compound has been found to inhibit bacterial cell wall synthesis by binding to the transpeptidase domain of penicillin-binding protein 2a (PBP2a), which is responsible for resistance to beta-lactam antibiotics in MRSA. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In addition, this compound has been found to inhibit acetylcholinesterase (AChE) activity, which is involved in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit bacterial cell wall synthesis, induce apoptosis in cancer cells, and inhibit AChE activity. This compound has also been found to have anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential for neurodegenerative disorders. In addition, this compound has been found to have low toxicity and high stability, which make it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments. It has been found to have high solubility in water and other solvents, which makes it easy to handle in lab experiments. This compound has also been found to have low toxicity and high stability, which make it a safe and reliable compound for lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its properties and behavior in different experimental conditions. In addition, this compound may have different effects on different cell lines and organisms, which may require further investigation.
未来方向
There are several future directions for 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine research. One direction is to investigate the potential use of this compound as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of this compound as a therapeutic agent for antibiotic-resistant bacterial infections, such as MRSA and VRE. Further research is also needed to understand the mechanism of action of this compound and its effects on different cell lines and organisms. In addition, the development of new synthesis methods and purification techniques for this compound may improve its availability and potential for therapeutic use.
合成方法
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been synthesized using various methods. One of the most common methods involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine in the presence of triethylamine, followed by the reaction of the resulting compound with cyclobutanecarbonyl chloride. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with N-Boc-piperazine in the presence of triethylamine, followed by the reaction of the resulting compound with cyclobutanecarbonyl chloride. Both methods result in the formation of this compound, which can be purified using chromatography techniques.
科学研究应用
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic uses. It has been found to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). This compound has also been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been investigated for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
cyclobutyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-14-5-7-15(8-6-14)23(20,21)18-11-9-17(10-12-18)16(19)13-3-2-4-13/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDBQKXJSSJCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106591.png)
![1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxamide](/img/structure/B5106592.png)

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
![2,6-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5106639.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5106654.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5106673.png)
![1-acetyl-4-{5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5106675.png)
